molecular formula C14H11FN2S B2788284 N-benzyl-6-fluoro-1,3-benzothiazol-2-amine CAS No. 131169-64-7

N-benzyl-6-fluoro-1,3-benzothiazol-2-amine

Cat. No.: B2788284
CAS No.: 131169-64-7
M. Wt: 258.31
InChI Key: AASSTUSOWJMKQD-UHFFFAOYSA-N
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Description

N-benzyl-6-fluoro-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C14H11FN2S and a molecular weight of 258.31 g/mol . It is a derivative of benzothiazole, which is an aromatic heterocyclic compound. This compound is primarily used in research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-6-fluoro-1,3-benzothiazol-2-amine can be synthesized through the reaction of 2-aminobenzothiazole with benzyl halides in the presence of a base. The reaction typically occurs in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

2-aminobenzothiazole+benzyl halideThis compound\text{2-aminobenzothiazole} + \text{benzyl halide} \rightarrow \text{this compound} 2-aminobenzothiazole+benzyl halide→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-fluoro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The fluorine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-benzyl-6-fluoro-1,3-benzothiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-benzyl-6-fluoro-1,3-benzothiazol-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. The compound’s fluorine atom and benzothiazole ring are thought to play crucial roles in its interactions with these targets .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1,3-benzothiazol-2-amine: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    6-fluoro-1,3-benzothiazol-2-amine: Lacks the benzyl group, which may influence its solubility and interaction with molecular targets.

Uniqueness

N-benzyl-6-fluoro-1,3-benzothiazol-2-amine is unique due to the presence of both the benzyl group and the fluorine atom.

Properties

IUPAC Name

N-benzyl-6-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2S/c15-11-6-7-12-13(8-11)18-14(17-12)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASSTUSOWJMKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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